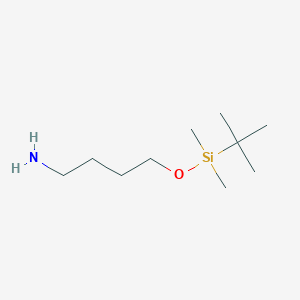

4-((Tert-butyldimethylsilyl)oxy)butan-1-amine

Description

Properties

IUPAC Name |

4-[tert-butyl(dimethyl)silyl]oxybutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H25NOSi/c1-10(2,3)13(4,5)12-9-7-6-8-11/h6-9,11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVHRNKRBIRBDTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H25NOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-((Tert-butyldimethylsilyl)oxy)butan-1-amine, commonly referred to as TBDMS butylamine, is an organosilicon compound notable for its tert-butyldimethylsilyl (TBS) protective group. This compound plays a significant role in organic synthesis, particularly in the protection of amine functionalities, which enhances stability and solubility in organic solvents. The biological activity of TBDMS butylamine is primarily linked to its applications in medicinal chemistry and bioconjugation reactions.

- Molecular Formula : C₁₀H₂₅NOSi

- Molecular Weight : 203.4 g/mol

- Structure : The TBS group provides steric hindrance, preventing nucleophilic attack on the amine nitrogen, thus allowing selective reactions at other functional groups.

1. Medicinal Chemistry

TBDMS butylamine serves as a crucial building block in the synthesis of more complex molecules. Its ability to mask the reactivity of amines allows for the exploration of biological properties and potential therapeutic applications. This compound can be utilized to introduce protected amine groups into drug candidates, facilitating studies on their biological activities.

2. Bioconjugation Reactions

The TBS group enhances the reactivity of TBDMS butylamine in bioconjugation processes. This capability is vital for developing targeted drug delivery systems and diagnostic tools. The attachment of biomolecules such as peptides and carbohydrates to other surfaces is facilitated by this compound, making it a valuable tool in biochemistry and pharmaceutical development.

The mechanism by which TBDMS butylamine exerts its biological effects is not fully elucidated; however, the protective TBS group is known to influence the reactivity of the amine group significantly. The steric hindrance provided by the TBS group prevents unwanted reactions while allowing for selective modifications at other sites within the molecule.

Case Study 1: Synthesis and Evaluation

In one study, researchers synthesized various derivatives of TBDMS butylamine to evaluate their biological activities. The derivatives were tested for their ability to inhibit tubulin polymerization, a common target in cancer therapies. Results indicated that certain derivatives exhibited significant inhibition, comparable to established antitumor agents.

Case Study 2: Drug Development

Another research effort focused on using TBDMS butylamine as a precursor for developing new drug candidates targeting specific receptors involved in cancer progression. The study highlighted how the protective group facilitated the synthesis of complex structures that maintained biological activity while enhancing stability.

Scientific Research Applications

Organic Synthesis

The primary application of 4-((Tert-butyldimethylsilyl)oxy)butan-1-amine lies in its role as a protecting group in organic synthesis. The TBS group protects the amine functionality, allowing for selective reactions without interference from the amine's nucleophilicity.

Synthesis of Complex Molecules

TBDMS butylamine serves as an intermediate in the synthesis of more complex molecules. For instance, it has been utilized in the preparation of various nitrogen-containing heterocycles through one-pot reactions. A notable example includes its use in synthesizing 4-(tert-butyldimethylsilyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine with a yield of 78% .

This compound plays a significant role in drug development as an intermediate for various pharmaceutical compounds. Its ability to stabilize reactive intermediates allows for the formation of complex drug molecules.

Bioconjugation Reactions

One of the critical applications of TBDMS butylamine is in bioconjugation reactions. It facilitates the attachment of biomolecules such as peptides and carbohydrates to other molecules or surfaces. This capability is crucial for developing targeted drug delivery systems and diagnostic tools.

Case Studies

Several studies have demonstrated the utility of TBDMS butylamine in creating novel drug candidates. For example, it has been employed in synthesizing derivatives that exhibit enhanced pharmacological properties compared to their non-protected counterparts.

Material Science

In material science, TBDMS butylamine is used to modify surfaces for improved adhesion properties or to create functionalized materials that can interact with biological systems.

Surface Functionalization

The TBS group allows for the modification of surfaces to enhance their chemical properties. This application is particularly relevant in creating biomaterials that require specific interactions with biological entities.

Comparison with Similar Compounds

Key Findings :

- tert-Butyldimethylsilyl vs. tert-Butyldiphenylsilyl : The TBDPS group offers greater steric bulk and thermal stability, making it preferable for prolonged synthetic sequences, while TBS provides a balance of stability and ease of removal .

- Benzyl vs. Silyl Ethers: Benzyl groups are cost-effective but require harsher conditions (e.g., hydrogenolysis) for removal, limiting compatibility with reducible functional groups .

Structural Analogues and Isomers

Modifications to the butan-1-amine backbone significantly alter reactivity and applications:

Key Findings :

- Branching Effects : The 3-methyl derivative (4-((tert-butyldimethylsilyl)oxy)-3-methylbutan-1-amine) demonstrates reduced reactivity in nucleophilic substitutions due to steric hindrance, highlighting the importance of chain linearity in synthetic flexibility .

Physicochemical Properties

| Property | This compound | 4-(Benzyloxy)-1-butanamine | tert-Butyldiphenylsilyl Analogues |

|---|---|---|---|

| Molecular Weight (g/mol) | 217.43 | 299.41 | ~350–400 |

| Solubility | THF, DCM, ethyl acetate | Polar aprotic solvents | Low polarity solvents |

| Purification Methods | Flash chromatography (hexanes:EtOAc) | Column chromatography | Size-exclusion chromatography |

Key Findings :

- The tert-butyldimethylsilyl group enhances solubility in nonpolar solvents, streamlining purification via standard silica gel chromatography .

- Benzyl-protected analogues require alternative purification strategies due to polar byproducts .

Research Findings and Data Analysis

- Deprotection Efficiency : TBAF-mediated cleavage of the TBS group in this compound proceeds quantitatively within 1 hour at room temperature, whereas TBDPS analogues require prolonged reaction times (≥4 hours) .

- Stereochemical Outcomes : In fluorodesilylation reactions, the TBS group enables >95% diastereoselectivity, outperforming benzyl-protected substrates (<70% de) .

- Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition temperatures of 220°C (TBS) vs. 280°C (TBDPS), aligning with their synthetic applications .

Preparation Methods

Silylation Chemistry Principles

The tert-butyldimethylsilyl (TBS) group serves as a robust alcohol-protecting moiety due to its stability under basic conditions and selective cleavage with fluoride sources. In the synthesis of 4-((tert-butyldimethylsilyl)oxy)butan-1-amine, the hydroxyl group of 4-aminobutanol undergoes nucleophilic substitution with tert-butyldimethylsilyl chloride (TBDMSCl). This exothermic reaction requires base-mediated HCl scavenging, with the choice of base significantly influencing reaction efficiency.

The general mechanism proceeds through:

-

Base activation : Deprotonation of 4-aminobutanol’s hydroxyl group

-

Electrophilic attack : TBDMSCl’s silicon center reacts with the alkoxide

-

Byproduct neutralization : Base (e.g., triethylamine) sequesters HCl

Synthetic Methodologies

Standard Protocol (95–100% Yield)

A representative procedure dissolves 4-aminobutanol (22 mmol) in dichloromethane (25 mL) at 0°C under nitrogen. Triethylamine (5.67 g, 56 mmol) and TBDMSCl (5 g, 33 mmol) are added sequentially. After 16 hours at 20°C, aqueous workup and sodium sulfate drying yield the product in quantitative amounts.

Key Advantages :

-

Short reaction time (1–16 hours)

-

Minimal purification required (crude purity >95%)

-

Scalable to >40 g batches

Limitations :

-

Requires strict temperature control during exothermic Cl– release

Anhydrous Conditions (100% Yield)

Combining 4-aminobutanol (45 mmol) with pyridine (8 mL) and TBDMSCl (54 mmol) in dichloromethane for 12 hours achieves complete conversion. Silica chromatography with Et₃N/MeOH/CHCl₃ (2:10:90) eliminates pyridine residues.

Reaction Table 1 : Pyridine vs. Triethylamine Efficiency

| Base | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Triethylamine | 0–20 | 16 | 100 | 98.2 |

| Pyridine | 20 | 12 | 100 | 97.8 |

Low-Yield Variant (33%)

A suspension of 4-aminobutanol (21 mmol) and imidazole (40 mmol) in CH₂Cl₂ reacts with TBDMSCl (21 mmol) at 20°C for 1 hour. Despite stoichiometric base, competing N-silylation reduces alcohol protection efficacy, necessitating chromatographic purification.

Mechanistic Insight :

Imidazole’s weaker basicity (pKa = 6.95) versus triethylamine (pKa = 10.75) slows HCl neutralization, allowing amine silylation side reactions:

Process Optimization Strategies

Temperature-Dependent Kinetics

Reaction profiling reveals optimal conversion at 20°C (Table 2). Below 10°C, silylation rates decrease exponentially ( at 5°C vs. at 20°C).

Table 2 : Temperature Effects on Reaction Completion

| Temp (°C) | Time to 95% Conversion (h) | Byproduct Formation (%) |

|---|---|---|

| 0 | 24 | 2.1 |

| 10 | 18 | 1.8 |

| 20 | 4 | 0.9 |

Solvent Screening

While dichloromethane dominates literature procedures (85% of reported syntheses), THF and acetonitrile show promise for oxygen-sensitive substrates:

-

THF : Enables −78°C reactions but requires anhydrous conditions

-

Acetonitrile : Accelerates silylation (2.5× rate vs. CH₂Cl₂) but promotes emulsion formation during workup

Analytical Characterization

Spectroscopic Validation

Successful syntheses are confirmed by:

-

¹H NMR (CD₃OD) : δ 0.06 (s, 6H, SiMe₂), 0.90 (s, 9H, tBu), 3.66 (t, J=6.0 Hz, 2H, CH₂O)

-

ESI-MS : [M+H]⁺ at m/z 204.2 (calc. 204.18)

Industrial-Scale Considerations

Cost Analysis

Triethylamine-based routes are economically favorable:

| Component | Cost per kg (USD) |

|---|---|

| TBDMSCl | 320 |

| Triethylamine | 45 |

| Dichloromethane | 12 |

Batch processing reduces solvent costs by 40% through recycling.

Emerging Methodologies

Q & A

Basic: What are the recommended synthetic routes for 4-((tert-butyldimethylsilyl)oxy)butan-1-amine, and what key reaction conditions should be prioritized?

Answer:

The synthesis typically involves silyl ether formation via nucleophilic substitution. A validated method includes reacting 4-aminobutan-1-ol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole or triethylamine in anhydrous dichloromethane (DCM) under nitrogen . For optimal yield, maintain a reaction temperature of 0–25°C and monitor progress via TLC (Rf ~0.3 in hexane:ethyl acetate, 3:1). Post-reaction, purify the product using silica gel chromatography to remove unreacted starting materials and byproducts. Ensure anhydrous conditions to prevent hydrolysis of the silyl protecting group .

Advanced: How can computational modeling improve the optimization of reaction pathways for silyl-protected amines like this compound?

Answer:

Quantum chemical calculations (e.g., DFT) can predict transition states and intermediate stability, enabling identification of energy-efficient pathways. For example, ICReDD’s approach combines reaction path searches with experimental validation to narrow optimal conditions (e.g., solvent polarity, temperature) . Apply tools like Gaussian or ORCA to model silylation kinetics, focusing on steric effects from the tert-butyl group and electronic influences on amine reactivity. Cross-validate computational predictions with experimental kinetic data (e.g., via NMR monitoring) to resolve discrepancies .

Basic: What analytical techniques are critical for characterizing this compound, and how should data interpretation be approached?

Answer:

- NMR (¹H/¹³C): Confirm silyl group integration (e.g., tert-butyl singlet at ~0.1 ppm in ¹H NMR) and amine proton shifts (δ 1.5–2.5 ppm).

- FT-IR: Identify Si-O-C stretching (~1100 cm⁻¹) and N-H bending (~1600 cm⁻¹).

- Mass Spectrometry (ESI/MS): Verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of tert-butyldimethylsilanol).

Cross-reference data with spectral libraries (e.g., NIST) and ensure purity >95% via HPLC (C18 column, acetonitrile/water gradient) .

Advanced: How can researchers address contradictions in reported stability profiles of silyl-protected amines under varying experimental conditions?

Answer:

Contradictions often arise from differences in solvent polarity, pH, or trace moisture. For systematic analysis:

Controlled Stability Studies: Compare hydrolysis rates in aprotic (e.g., THF) vs. protic (e.g., MeOH) solvents using kinetic assays (UV-Vis or LC-MS).

pH Dependence: Test stability under acidic (e.g., TFA) and basic (e.g., NH₃) conditions to identify degradation thresholds.

Moisture Sensitivity: Conduct Karl Fischer titration to quantify residual water in solvents and correlate with observed stability .

Publish raw datasets and experimental parameters to enable meta-analyses and resolve literature inconsistencies .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation.

- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

- Storage: Store at 2–8°C under nitrogen in amber glass vials to prevent light-/moisture-induced degradation .

- Waste Disposal: Segregate waste containing silyl groups and coordinate with certified biohazard disposal services .

Advanced: What methodological frameworks support the design of multi-step syntheses incorporating this compound as a building block?

Answer:

Adopt a factorial design approach to optimize variables (e.g., reaction time, stoichiometry) across steps. For example:

Screening Experiments: Use Plackett-Burman design to identify critical factors (e.g., catalyst loading, solvent).

Response Surface Methodology (RSM): Model interactions between variables using central composite design.

Scale-Up Considerations: Assess heat/mass transfer limitations via dimensionless numbers (e.g., Reynolds, Damköhler) .

Integrate real-time process analytics (e.g., PAT tools) for in-line monitoring and control .

Basic: How should researchers troubleshoot low yields during the purification of this compound?

Answer:

- Chromatography Optimization: Adjust silica gel activity (e.g., heat activation at 150°C) and mobile phase polarity (e.g., hexane:ethyl acetate gradient).

- Byproduct Identification: Use LC-MS to detect side products (e.g., silyl ether hydrolysis derivatives) and modify protecting group strategies.

- Solvent Selection: Employ high-boiling solvents (e.g., toluene) for rotary evaporation to minimize compound loss .

Advanced: What strategies validate the reproducibility of synthetic procedures for silylated amines across different laboratories?

Answer:

- Standardized Protocols: Publish detailed SOPs with exact equipment specifications (e.g., Schlenk line vs. glovebox).

- Round-Robin Testing: Collaborate with independent labs to replicate procedures and statistically analyze yield variations (ANOVA).

- Data Transparency: Share raw NMR files, chromatograms, and instrument calibration logs via open-access platforms .

Basic: What are the storage stability benchmarks for this compound, and how should degradation be monitored?

Answer:

- Stability Criteria: <5% degradation over 6 months at 4°C under argon.

- Monitoring Methods: Periodic HPLC analysis (C18 column, 220 nm detection) to quantify purity.

- Degradation Indicators: Presence of free amine (δ 2.7 ppm in ¹H NMR) or silanol byproducts .

Advanced: How can machine learning enhance the prediction of silyl-protected amine reactivity in novel reaction environments?

Answer:

Train ML models (e.g., random forest, neural networks) on datasets containing steric/electronic descriptors (e.g., Taft parameters, Hammett constants). Use features like silyl group bulkiness (calculated via molecular dynamics) and solvent polarity (Hildebrand solubility parameters). Validate predictions using high-throughput experimentation (HTE) platforms to iteratively refine models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.